1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene
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Overview
Description
The compound 1-(Chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene is a halogenated aromatic molecule that contains multiple substituents, including a chloromethyl group, a difluoromethoxy group, and a fluorine atom. This structure suggests that it could be a versatile intermediate in organic synthesis, potentially useful for the development of pharmaceuticals, agrochemicals, or advanced materials due to the presence of reactive functional groups that can undergo various chemical transformations.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related halogenated compounds. For instance, the synthesis of 2,4-dichlorofluorobenzene involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine ions, resulting in a high purity product suitable for industrial production . This method could potentially be adapted for the synthesis of the target compound by introducing the appropriate chloromethyl and difluoromethoxy groups at the correct positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methoxy group. These substituents would influence the electronic distribution within the molecule, affecting its reactivity and the types of chemical reactions it can participate in. The presence of multiple halogens also suggests potential activation towards nucleophilic substitution reactions, as seen in the derivatives of 1-chloro-2-nitrobenzene .
Chemical Reactions Analysis
The chemical reactivity of halogenated benzenes is often characterized by their ability to undergo nucleophilic substitution reactions. The introduction of electron-withdrawing groups, such as fluorine, can activate halogen substituents towards nucleophilic attack, as demonstrated in the synthesis of various N- and S-containing groups in the benzene ring . This suggests that this compound could also be reactive in similar substitution reactions, potentially allowing for the introduction of a wide range of functional groups.
Physical and Chemical Properties Analysis
properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-4-5-1-2-6(3-7(5)10)13-8(11)12/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHQTWSBIAZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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